molecular formula C5H8O2 B6250185 (2S)-pent-4-yne-1,2-diol CAS No. 627461-50-1

(2S)-pent-4-yne-1,2-diol

Cat. No.: B6250185
CAS No.: 627461-50-1
M. Wt: 100.1
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Description

(2S)-pent-4-yne-1,2-diol: is an organic compound with the molecular formula C₅H₈O₂. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of both an alkyne group and two hydroxyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkyne Addition: One common method for preparing (2S)-pent-4-yne-1,2-diol involves the addition of acetylene to an aldehyde or ketone, followed by reduction. For example, the addition of acetylene to an aldehyde in the presence of a base, such as sodium amide, followed by reduction with lithium aluminum hydride, can yield this compound.

    Enantioselective Synthesis: Another approach involves the enantioselective reduction of a prochiral alkyne. This can be achieved using chiral catalysts or reagents to ensure the formation of the desired enantiomer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-pent-4-yne-1,2-diol can undergo oxidation reactions to form various products, including aldehydes, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or alkenes. Catalytic hydrogenation using palladium on carbon is a typical method for such reductions.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products:

    Oxidation: Aldehydes, ketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Halogenated compounds, ethers, esters.

Scientific Research Applications

Chemistry: (2S)-pent-4-yne-1,2-diol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical transformations.

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound in medicinal chemistry.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-pent-4-yne-1,2-diol depends on its specific application and the target molecule it interacts with. In general, the compound can participate in various chemical reactions due to the presence of the alkyne and hydroxyl groups. These functional groups allow it to undergo addition, substitution, and oxidation-reduction reactions, which can modify the structure and properties of target molecules.

Comparison with Similar Compounds

    (2R)-pent-4-yne-1,2-diol: The enantiomer of (2S)-pent-4-yne-1,2-diol, which has similar chemical properties but different biological activities due to its chirality.

    But-2-yne-1,4-diol: A related compound with a similar structure but different reactivity due to the position of the hydroxyl groups.

    Hex-5-yne-2,3-diol: Another similar compound with an extended carbon chain and different reactivity.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an alkyne and two hydroxyl groups. This combination of functional groups and chirality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

CAS No.

627461-50-1

Molecular Formula

C5H8O2

Molecular Weight

100.1

Purity

95

Origin of Product

United States

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